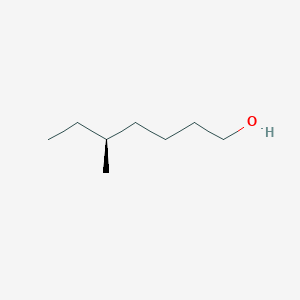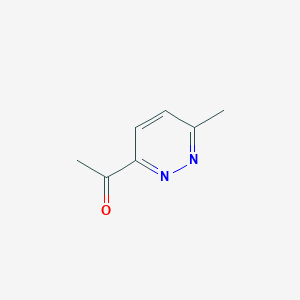
N-(四氢嘧啶-2(1H)-亚基)氰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide, commonly known as NTPC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a simple and efficient method, making it a promising candidate for further investigation.
科学研究应用
抗逆转录病毒药物合成
四氢嘧啶-2(1H)-酮部分是合成抗逆转录病毒药物的关键组成部分,例如洛匹那韦,它用于治疗HIV感染 。这些化合物的立体选择性合成对于创造有效的治疗方法至关重要。
抗氧化剂应用
含有四氢嘧啶-2(1H)-酮结构的化合物已显示出显著的抗氧化活性 。这种特性对于保护细胞免受氧化应激至关重要,氧化应激会导致各种慢性疾病。
抗菌特性
研究表明,四氢嘧啶-2(1H)-酮衍生物具有抗菌特性 。这些化合物可用于开发新的抗生素来对抗耐药性细菌菌株。
抗血吸虫活性
这些衍生物也被发现具有抗血吸虫活性 ,这对于治疗血吸虫病至关重要,血吸虫病是由寄生虫引起的疾病。
微管功能抑制
一些取代的四氢嘧啶-2(1H)-酮已被证明可以抑制微管的功能 ,这是一种潜在的癌症治疗方法,因为它可以破坏细胞分裂。
去甲肾上腺素功能抑制
此外,据报道这些化合物可以抑制去甲肾上腺素的功能 ,去甲肾上腺素是一种参与各种生理过程的神经递质,包括情绪调节。
抗凝血研究
四氢嘧啶酮衍生物TAK-442已进入临床研究,以评估其抗凝血活性 。这突出了这些化合物在预防血栓形成方面的潜在用途。
立体选择性合成方法
由于使用对映体纯化合物作为药物的强烈趋势,开发四氢嘧啶-2(1H)-酮衍生物的立体选择性合成方法具有重大意义 。这项研究对于制药行业生产更有效和更安全的药物至关重要。
未来方向
The development of stereoselective methods providing access to tetrahydropyrimidin-2(1H)-one derivatives is of significant interest to organic chemists, given the strong current trend of using enantiomerically pure compounds as pharmaceutical agents . This suggests that research in this area is likely to continue in the future.
作用机制
Target of Action
Derivatives of tetrahydropyrimidin-2(1h)-one, a closely related compound, have been found to inhibit the functions of tubulin .
Mode of Action
It’s known that tetrahydropyrimidin-2(1h)-one derivatives can interact with their targets and cause significant changes .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, including those involving tubulin .
Result of Action
Related compounds have been shown to have antioxidant, antimicrobial, and antischistosomal activity .
生化分析
Biochemical Properties
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of tetrahydropyrimidin-2(1H)-one derivatives . These interactions are typically characterized by the formation of stable complexes, which can influence the activity of the enzymes and the overall biochemical pathways they are involved in.
Cellular Effects
The effects of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in the antioxidant response, thereby affecting the cell’s ability to manage oxidative stress . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the function of tubulin, a protein essential for cell division . This inhibition can result in cell cycle arrest and apoptosis. Furthermore, N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide has been associated with sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant responses and improving metabolic efficiency. At high doses, it can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of various biomolecules. For example, it can modulate the activity of enzymes involved in the synthesis of tetrahydropyrimidin-2(1H)-one derivatives, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, thereby affecting its activity and function. For instance, it has been observed to accumulate in certain cellular compartments, where it can exert its biochemical effects more effectively .
Subcellular Localization
N-(tetrahydropyrimidin-2(1H)-ylidene)cyanamide exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-ylcyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-4-9-5-7-2-1-3-8-5/h1-3H2,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNUERSUODWVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531369 |
Source


|
| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36982-81-7 |
Source


|
| Record name | 1,4,5,6-Tetrahydropyrimidin-2-ylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)


![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)



![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)
![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)
![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

